molecular formula C15H26N2O4 B13962637 2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid

2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid

Cat. No.: B13962637
M. Wt: 298.38 g/mol
InChI Key: CWZYDQAJKAWEGR-UHFFFAOYSA-N
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Description

2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[45]decan-8-yl)acetic acid is a synthetic organic compound with a complex spirocyclic structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires specific reaction conditions, such as the use of a strong base or acid catalyst, and controlled temperature.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Functionalization of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial processes may incorporate advanced techniques like continuous flow synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, such as enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s reactivity and interactions, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Tert-butoxycarbonyl)-2-azaspiro[4.5]decan-8-yl)acetic acid: A similar compound with a slightly different spirocyclic structure.

    2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid: Another related compound with different functional groups.

Uniqueness

2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[45]decan-8-yl)acetic acid stands out due to its specific spirocyclic structure and the presence of the Boc protecting group

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decan-8-yl]acetic acid

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(20)17-9-6-15(11-17)4-7-16(8-5-15)10-12(18)19/h4-11H2,1-3H3,(H,18,19)

InChI Key

CWZYDQAJKAWEGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)CC(=O)O

Origin of Product

United States

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